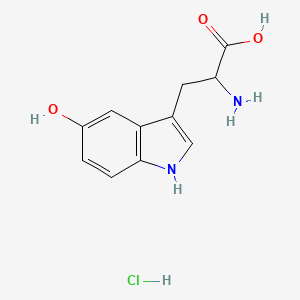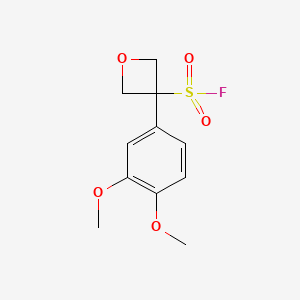
5-Hydroxytryptophanhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxytryptophanhydrochloride is a chemical compound derived from 5-Hydroxytryptophan, which is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. This compound is known for its role in the biosynthesis of serotonin, which is crucial for regulating mood, sleep, and other physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophanhydrochloride can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the hydroxylation of tryptophan, followed by the conversion to 5-Hydroxytryptophan and subsequent hydrochloride formation . Microbial fermentation, on the other hand, utilizes genetically engineered microorganisms to produce 5-Hydroxytryptophan from glucose .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the seeds of the African plant Griffonia simplicifolia. advancements in microbial synthesis have made it possible to produce this compound more efficiently and cost-effectively .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxytryptophanhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for studying its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include serotonin and its derivatives. These products are significant for their pharmacological and therapeutic applications .
Aplicaciones Científicas De Investigación
5-Hydroxytryptophanhydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of serotonin and its analogs. In biology, it is crucial for understanding the role of serotonin in various physiological processes. In medicine, it is used as a dietary supplement for treating conditions like depression, insomnia, and migraines .
Mecanismo De Acción
The mechanism of action of 5-Hydroxytryptophanhydrochloride involves its conversion to serotonin in the central nervous system. This conversion is facilitated by the enzyme tryptophan hydroxylase, which hydroxylates tryptophan to form 5-Hydroxytryptophan. The 5-Hydroxytryptophan is then decarboxylated to produce serotonin, which regulates mood, sleep, and other functions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Hydroxytryptophanhydrochloride include tryptophan, serotonin, and melatonin. These compounds share structural similarities and are involved in the same metabolic pathways .
Uniqueness: What sets this compound apart is its direct role as a precursor to serotonin, making it more effective in increasing serotonin levels in the brain compared to tryptophan alone. This unique property makes it valuable for therapeutic applications .
Propiedades
Fórmula molecular |
C11H13ClN2O3 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H |
Clave InChI |
FVXSIINOEZOYDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)


![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)

![3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid](/img/structure/B12507982.png)


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid](/img/structure/B12508007.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)
